(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a compound that features a pyrrolidine ring attached to a phenyl group via a sulfonyl linkage, with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through various methods, including the reaction of 1,4-diketones with ammonia or primary amines.
Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the pyrrolidin-1-ylsulfonyl derivative.
Coupling with Phenyl Group: The sulfonylated pyrrolidine is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-ones.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is unique due to its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety, which imparts specific chemical and biological properties .
Biological Activity
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, with the molecular formula C13H15NO4S and CAS number 309733-71-9, is a compound that has attracted significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a phenyl group via a sulfonyl group , along with an acrylic acid moiety . This unique structure contributes to its diverse biological activities and potential therapeutic applications. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H15NO4S |
Molar Mass | 281.33 g/mol |
Density | 1.388 g/cm³ |
pKa | 4.16 |
Anti-inflammatory Properties
Initial studies suggest that this compound may exhibit anti-inflammatory effects. It is believed to interact with various proteins involved in inflammatory responses and pain signaling pathways, potentially modulating these processes effectively .
The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with inflammation. Research indicates that the compound may act as an enzyme inhibitor, which could lead to reduced synthesis of pro-inflammatory mediators .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound’s efficacy against inflammatory cytokines in cultured cells, demonstrating a significant reduction in cytokine production at varying concentrations .
- Another investigation highlighted its potential as an analgesic agent by assessing pain response in animal models, showing promising results in reducing pain indicators .
- Comparative Studies :
Potential Applications
Given its biological activity, this compound could serve as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways involved in inflammation and pain modulation .
Future Research Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its effects. Future studies should focus on:
- Detailed interaction studies : Understanding how this compound interacts at the molecular level with its biological targets.
- In vivo studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential before clinical trials.
- Structure-activity relationship (SAR) studies : Exploring modifications of the compound to enhance its biological activity and reduce potential side effects.
Properties
IUPAC Name |
(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXYJIQQRXSEG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.